trans-3,4-Difluoropiperidine hydrochloride
Description
trans-3,4-Difluoropiperidine hydrochloride is a fluorinated piperidine derivative characterized by fluorine atoms at the 3- and 4-positions of the piperidine ring in a trans configuration. This compound is widely used in pharmaceutical research as a building block for drug candidates, particularly in the development of central nervous system (CNS) agents and receptor-targeted molecules due to its structural rigidity and metabolic stability . Its CAS number is 1419101-24-8, and it is commercially available with a purity of ≥99% for industrial and research applications .
Properties
IUPAC Name |
3,4-difluoropiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMKCRCSQCCJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Difluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The reaction conditions often require a controlled temperature environment and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include the use of automated reactors and purification systems to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: trans-3,4-Difluoropiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropiperidine ketones, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, trans-3,4-Difluoropiperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fluorine atoms make it valuable for creating fluorinated compounds, which often exhibit enhanced chemical stability and bioactivity .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound for investigating the interactions of fluorinated molecules with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds are known to have improved pharmacokinetic properties, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its high solubility and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of trans-3,4-Difluoropiperidine hydrochloride involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s binding affinity and selectivity towards specific enzymes or receptors. The fluorine atoms can also influence the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Fluorinated Piperidine Derivatives
Key Differences :
- Stereochemistry : The trans-configuration in trans-3,4-Difluoropiperidine HCl provides distinct spatial orientation compared to the geminal difluorination in 3,3-Difluoropiperidine HCl, influencing receptor binding and metabolic pathways .
- Functional Groups : Methyl 3,3-difluoropiperidine-4-carboxylate HCl includes a carboxylate ester, broadening its utility in synthetic pathways for prodrugs or intermediates .
Fluorinated Pyrrolidine Derivatives
Key Differences :
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters pharmacokinetics. Piperidine derivatives generally exhibit higher metabolic stability, while pyrrolidines may show faster clearance .
- Fluorine Positioning : trans-3,4-Difluoropiperidine HCl’s fluorine placement reduces steric hindrance compared to geminal difluorinated analogs, enhancing binding affinity in receptor studies .
Non-Fluorinated Piperidine Analogs
Key Differences :
- Functionalization: Non-fluorinated analogs like paroxetine derivatives rely on aromatic substituents for activity, whereas fluorinated derivatives leverage fluorine’s electronegativity and lipophilicity for improved blood-brain barrier penetration .
Pharmacological Relevance
- trans-3,4-Difluoropiperidine HCl is a critical intermediate in synthesizing fluorinated analogs of paroxetine, a selective serotonin reuptake inhibitor (SSRI) .
- Fluorinated piperidines exhibit enhanced metabolic stability compared to non-fluorinated analogs, as fluorine resists oxidative degradation by cytochrome P450 enzymes .
Biological Activity
Trans-3,4-Difluoropiperidine hydrochloride (trans-3,4-DFPHCl) is a fluorinated derivative of piperidine that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features two fluorine atoms located at the 3 and 4 positions of the piperidine ring, enhancing its chemical stability and biological efficacy compared to non-fluorinated analogs. This article reviews the biological activity of trans-3,4-DFPHCl, focusing on its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : CHClFN
- Molecular Weight : Approximately 157.59 g/mol
- Appearance : White to beige powder
- Solubility : Soluble in various organic solvents
This compound interacts with biological targets through its fluorine substituents. These interactions can influence binding affinity and selectivity towards specific receptors or enzymes. The presence of fluorine enhances metabolic stability and bioavailability, making it a valuable candidate for drug development.
Key Mechanisms:
- Receptor Modulation : Trans-3,4-DFPHCl has been shown to act as an agonist for certain receptors, such as the apelin receptor, which is implicated in cardiovascular diseases.
- Influence on Signaling Pathways : The compound can modulate various signaling pathways, potentially leading to therapeutic effects in disease models.
Biological Activity and Applications
Research indicates that this compound exhibits significant biological activity across various domains:
-
Medicinal Chemistry :
- Used as a building block for synthesizing more complex pharmaceutical compounds.
- Enhances the selectivity and potency of drug candidates targeting specific receptors.
- Therapeutic Potential :
Comparative Analysis with Similar Compounds
This compound can be compared with other fluorinated piperidine derivatives to highlight its unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,3-Difluoropiperidine hydrochloride | Two fluorine atoms at the 3-position | Commonly used as a building block in APIs |
| 4-Fluoropiperidine | One fluorine atom at the 4-position | Different pharmacokinetic profile |
| Piperidine | Basic structure without fluorination | Lacks enhanced biological properties |
| 2-Fluoropiperidine | One fluorine atom at the 2-position | Less stable than difluorinated variants |
The distinct arrangement of fluorine substituents in this compound significantly enhances its reactivity and biological efficacy compared to these similar compounds.
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
-
Cardiovascular Disease Models :
- In vitro studies demonstrated that trans-3,4-DFPHCl could effectively modulate apelin receptor activity, leading to improved outcomes in cardiovascular disease models.
- Cancer Research :
Q & A
Q. What computational approaches predict the pharmacological profile of trans-3,4-difluoropiperidine derivatives?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against serotonin or dopamine receptors using crystal structures from the PDB (e.g., 6WGT for 5-HT). Validate predictions with MD simulations (GROMACS) to assess binding stability. Compare results with trans-3,4-dimethylpiperidine analogs to evaluate fluorination’s role .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
Q. How do storage conditions impact the long-term stability of trans-3,4-difluoropiperidine hydrochloride?
- Methodological Answer : Store at -20°C under inert gas (argon) to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use Q (Arrhenius equation) to extrapolate shelf life:
Reference ICH Q1A guidelines for protocol design .
Q. What are the best practices for designing SAR studies on fluorinated piperidine derivatives?
- Methodological Answer : Use a scaffold-hopping approach to modify substituents while maintaining the trans-3,4-difluoro core. Test analogs in parallel assays (e.g., CYP450 inhibition, plasma protein binding) to identify critical pharmacophores. Apply multivariate analysis (PCA or PLS) to correlate structural features with activity .
Q. How can researchers mitigate synthetic challenges in scaling up trans-3,4-difluoropiperidine hydrochloride?
Q. What ethical and methodological frameworks ensure rigor in preclinical studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
